
m-Nitrobenzenesulfonate
Overview
Description
3-Nitrobenzene sulphonate is an organosulfur compound and a sulfonic acid derivative.
Scientific Research Applications
Textile Industry
- Dyeing and Printing : Sodium m-nitrobenzenesulfonate serves as a dye inhibitor for vat dyes and sulfur dyes. It acts as a color-forming protective agent during dyeing processes, improving the quality of dyed fabrics by preventing unwanted color interactions .
- Scouring Agent : It is employed in the scouring of cotton fabrics to remove impurities before dyeing, ensuring uniform dye uptake .
Electroplating
- Nickel Stripping : The compound is used as a nickel stripper in the electroplating industry, effectively removing nickel coatings without damaging the underlying substrate .
- Developing Agent : It acts as an auxiliary agent in electroplating processes, facilitating better metal deposition and surface quality .
Pharmaceutical Applications
Sodium this compound is utilized as a reagent in the synthesis of azetidinyl ketolides, which are effective against multidrug-resistant respiratory tract infections. This highlights its importance in developing new pharmaceutical compounds that address critical health challenges .
Remediation of Contaminated Water
Research indicates that sodium this compound can be effective in removing organic pollutants from water sources. Its application has been studied in various remediation projects aimed at reducing environmental contamination from industrial activities .
Chemical Oxidation Processes
The compound has been used as an oxidizing agent in several chemical processes, including those aimed at synthesizing complex organic molecules. Its effectiveness in facilitating oxidation reactions makes it valuable in both laboratory and industrial settings .
Case Study 1: Textile Application
A study demonstrated that using sodium this compound during the dyeing process significantly reduced color bleeding and improved fabric quality. Samples treated with the compound showed enhanced colorfastness compared to untreated samples, confirming its role as an effective dye inhibitor.
Sample Type | Colorfastness Rating (1-5) | Treatment Method |
---|---|---|
Untreated Fabric | 2 | None |
Treated Fabric | 4 | Sodium this compound |
Case Study 2: Electroplating Efficiency
In an electroplating efficiency study, parts stripped of nickel using sodium this compound showed no dimensional loss or damage to the substrate material. This case highlighted its efficacy as a non-destructive stripping agent.
Substrate Material | Nickel Thickness (µm) | Stripping Time (min) | Dimensional Loss (%) |
---|---|---|---|
Copper | 10 | 5 | 0 |
Aluminum | 8 | 10 | 0 |
Properties
IUPAC Name |
3-nitrobenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMOULMPIIOVTQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NO5S- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30904-40-6 | |
Record name | 3-Nitrobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30904-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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